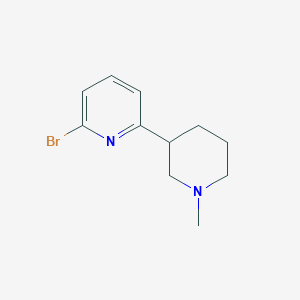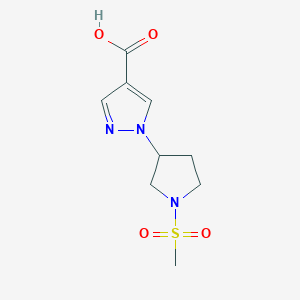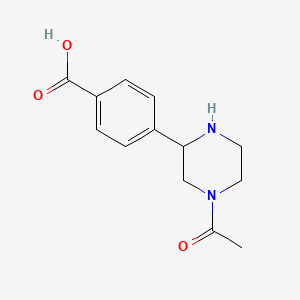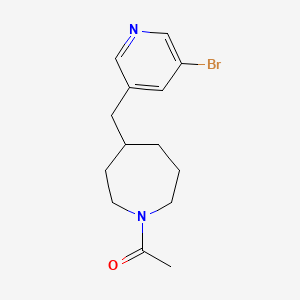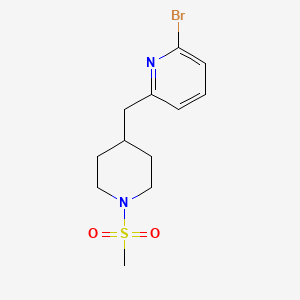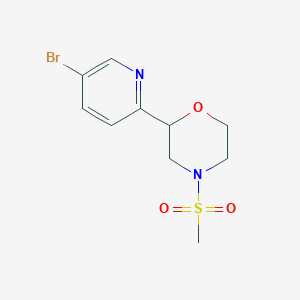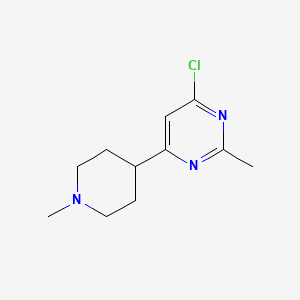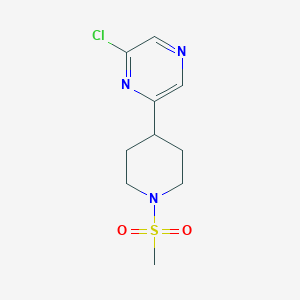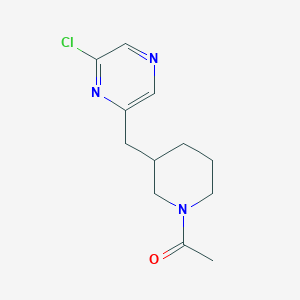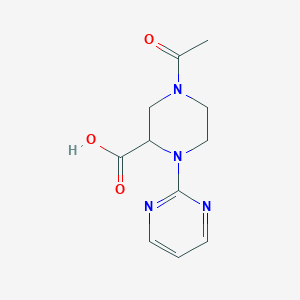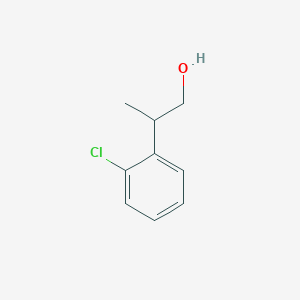
2-(2-Chlorophenyl)propan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol has been described . Another study reported a novel chemical looping approach for propan-1-ol production from propylene .Aplicaciones Científicas De Investigación
Chlorophenols in the Environment
Chlorophenols (CPs), including compounds like 2-(2-Chlorophenyl)propan-1-ol, have been identified as pollutants in the aquatic environment. They exhibit moderate toxic effects on mammalian and aquatic life, and their toxicity to fish upon long-term exposure can be considerable. The environmental persistence of CPs varies, being low where adapted microflora is present for biodegradation but can become moderate to high depending on environmental conditions. Bioaccumulation of CPs is expected to be low, but they are known for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation of Chlorophenols
Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating CPs, which are toxic to humans and the environment. The removal of CPs in iron-water systems happens via dechlorination, sorption, and co-precipitation. However, the long-term reactivity of ZVI is limited due to surface passivation over time, making iron-based bimetallic systems a more effective alternative. These systems' efficiency depends on the type of metal combinations used, the properties of the metals, and the characteristics of the target CP (Gunawardana, Singhal, & Swedlund, 2011).
Visible-Light Degradation of Chlorophenols
Studies have also focused on the degradation of 2-chlorophenol (2-CP) under visible light irradiation. Cerium-doped TiO2 has been used for this purpose, and it was found that 2-CP can be completely removed within 4 hours of irradiation under specific synthetic conditions. The degradation efficiency is affected by the catalysts' surface area, pore volume, size, and the calcination temperatures (Lin et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCGNGYRGOUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



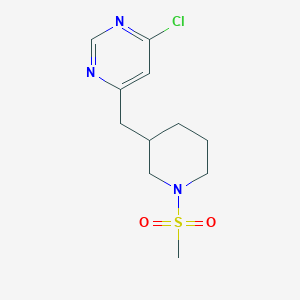
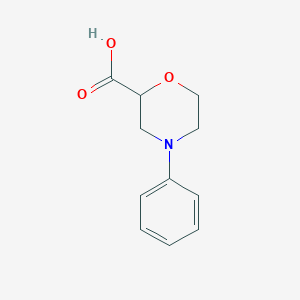
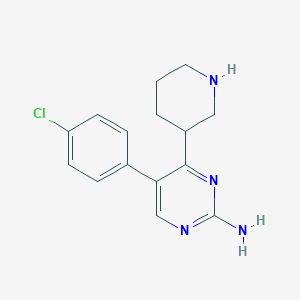
![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)
